Dermostatin B

Antifungal In Vivo Efficacy Polyene Macrolide

Dermostatin B is a Group I hexaene polyene antibiotic with fully elucidated absolute stereochemistry. Fungistatic and fungicidal concentrations are indistinguishable, contrasting with Group II polyenes (e.g., amphotericin B). Species-specific MICs defined against Cryptococcus neoformans (0.625-1.25 µg/mL) and Blastomyces dermatitidis (0.625 µg/mL). LD50 = 32 mg/kg in mice. Critical for polyene SAR and mechanistic research.

Molecular Formula C41H66O11
Molecular Weight 735.0 g/mol
CAS No. 51141-40-3
Cat. No. B1250736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermostatin B
CAS51141-40-3
Synonymsdermostatin B
Molecular FormulaC41H66O11
Molecular Weight735.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)O)C
InChIInChI=1S/C41H66O11/c1-5-28(2)41-29(3)19-20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-37(48)27-39(50)30(4)38(49)17-15-13-11-9-7-6-8-10-12-14-16-18-40(51)52-41/h6-16,18-20,28-39,41-50H,5,17,21-27H2,1-4H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,20-19+/t28-,29-,30-,31-,32-,33-,34+,35-,36+,37+,38-,39+,41-/m0/s1
InChIKeyVRTOYGUQNUQDJB-LHQLHYLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermostatin B (CAS 51141-40-3): Hexaene Polyene Macrolide Antibiotic for Antifungal Research and Structural Studies


Dermostatin B (CAS 51141-40-3) is a polyene macrolide antibiotic belonging to the hexaene subclass, characterized by a 36-membered macrocyclic lactone ring containing a conjugated heptaene chromophore and nine hydroxyl groups [1]. It is co-produced with Dermostatin A by Streptomyces viridogriseus, with Dermostatin B comprising approximately 57% of the crude dermostatin complex [2]. The absolute stereochemistry of Dermostatin B has been fully elucidated using 2D NMR acetonide analysis, confirming its distinct configuration (15S,16S,17R,19R,21R,23S,25S,27R,29R,31R,34S,35S,36S) [3].

Why Dermostatin B Cannot Be Replaced by Other Polyenes: Mechanistic Classification and In Vivo Selectivity Evidence


Polyene antibiotics are not a homogenous class; their biological effects differ fundamentally based on the number of conjugated double bonds and structural features. Dermostatin (including Dermostatin B) is classified as a Group I polyene, causing potassium leakage and cell death at the same concentration—fungistatic and fungicidal levels are indistinguishable [1]. In contrast, heptaenes like amphotericin B and tetraenes like nystatin fall into Group II, where K⁺ leakage occurs at low concentrations but cell death requires significantly higher concentrations, creating a separable fungistatic-fungicidal window [1]. Furthermore, in vivo efficacy is not predictable from in vitro potency alone: dermostatin shows comparable activity to amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis but is less effective against Candida albicans and Histoplasma capsulatum [2]. This species-specific and mechanism-specific differentiation precludes simple substitution with other polyenes.

Quantitative Differentiation of Dermostatin B: Head-to-Head Comparisons with Amphotericin B and Polyene Class Benchmarks


In Vivo Antifungal Efficacy: Species-Dependent Comparison with Amphotericin B

In murine infection models, dermostatin demonstrated comparable in vivo activity to amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis, but was less effective against Candida albicans and Histoplasma capsulatum [1]. This species-specific efficacy profile differentiates dermostatin from amphotericin B, which is consistently effective across these pathogens but with higher nephrotoxicity.

Antifungal In Vivo Efficacy Polyene Macrolide

In Vitro Antifungal Spectrum: MIC Values Across Key Fungal Pathogens

Dermostatin exhibits a defined in vitro antifungal spectrum with measurable MIC values against clinically relevant fungi. Against Candida albicans, the MIC range was 0.78-1.56 μg/mL; against Cryptococcus neoformans, 0.625-1.25 μg/mL; and against Blastomyces dermatitidis, 0.625 μg/mL [1]. In contrast, activity against dermatophytes (Microsporum gypseum, Trichophyton spp.) was markedly weaker with MICs >5-10 μg/mL [1]. This spectrum differs from nystatin, which shows potent anti-Candida activity but is not systemically bioavailable.

Antifungal MIC Polyene Macrolide

Mechanistic Classification: Group I Polyene with Indistinguishable Fungistatic/Fungicidal Concentrations

In a comparative study of 14 polyene antibiotics, dermostatin (hexaene) was classified as a Group I polyene, characterized by causing K⁺ leakage and cell death/hemolysis at the same concentrations—fungistatic and fungicidal levels are indistinguishable [1]. This contrasts sharply with Group II polyenes (including amphotericin B, nystatin, candicidin) where K⁺ leakage occurs at low concentrations but cell death requires significantly higher concentrations, creating a separable fungistatic-fungicidal window [1]. The study used Saccharomyces cerevisiae and mouse erythrocytes as model systems.

Mechanism of Action Polyene Classification K+ Leakage

Acute Toxicity Profile: LD50 Comparison with Amphotericin B

The acute toxicity of dermostatin in mice, measured by LD50, was 32 mg/kg [1]. While a direct head-to-head LD50 value for amphotericin B in the same study is not provided, the authors explicitly state that dermostatin is more toxic than amphotericin B [1]. This higher toxicity, combined with its species-specific efficacy, suggests that dermostatin B may have a narrower therapeutic window, which is a critical consideration for experimental design and procurement decisions.

Toxicology LD50 Polyene Macrolide

Purity and Analytical Characterization: HPLC Separation and Absolute Configuration

Dermostatin B can be obtained in substantially pure form via a patented HPLC method that resolves the dermostatin complex into its major components, Dermostatin A and Dermostatin B [1]. The absolute configuration of Dermostatin B has been unambiguously assigned as 15S,16S,17R,19R,21R,23S,25S,27R,29R,31R,34S,35S,36S using 2D NMR acetonide analysis [2]. This level of stereochemical definition and analytical purity is essential for structure-activity relationship (SAR) studies and for ensuring reproducibility in biological assays.

Analytical Chemistry HPLC Stereochemistry

Validated Research Applications for Dermostatin B Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Polyene Macrolides

Dermostatin B, as a defined hexaene with fully elucidated absolute stereochemistry, serves as a critical comparator in SAR studies aimed at understanding how polyene chain length and stereochemistry influence antifungal potency, toxicity, and membrane interaction. Its classification as a Group I polyene (indistinguishable fungistatic/fungicidal concentrations) contrasts with Group II heptaenes like amphotericin B, enabling mechanistic dissection of polyene action [1].

Antifungal Susceptibility Testing and Spectrum Profiling

Researchers requiring a polyene with a specific antifungal spectrum can employ Dermostatin B as a reference compound. Its MIC values against Cryptococcus neoformans (0.625-1.25 μg/mL) and Blastomyces dermatitidis (0.625 μg/mL) are well-characterized, while its poor activity against dermatophytes (MIC >5 μg/mL) provides a clear differentiation from broad-spectrum polyenes [2]. This defined spectrum supports studies on species-specific susceptibility and resistance mechanisms.

Mechanistic Studies of Polyene-Induced Membrane Permeabilization

The distinct mechanistic behavior of dermostatin as a Group I polyene—where K⁺ leakage and cell death occur at identical concentrations—makes Dermostatin B a valuable tool for investigating the relationship between polyene structure, membrane binding, and the kinetics of ion leakage versus cytotoxicity [1]. Comparative studies with Group II polyenes (e.g., amphotericin B, nystatin) can elucidate the structural determinants of the fungistatic-fungicidal window.

In Vivo Efficacy and Toxicity Profiling in Murine Models

For in vivo antifungal research, Dermostatin B offers a species-dependent efficacy profile: comparable to amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis, but less effective against Candida albicans and Histoplasma capsulatum [2]. This selectivity, combined with its distinct LD50 (32 mg/kg in mice), supports studies on the relationship between polyene structure, in vivo efficacy, and host toxicity.

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